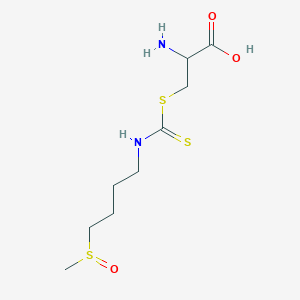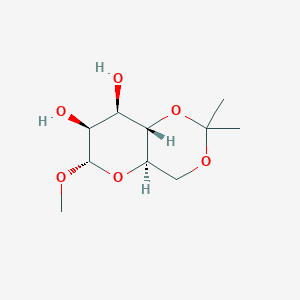
D,L-Sulforaphane-L-cystéine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid: is a conjugated metabolite of sulforaphane and L-cysteine. It is classified as an antitumor agent and is known for its potential antioxidative activity . This compound is frequently studied in the context of chemical biology and biochemistry due to its role as a potential modulator of cellular detoxification pathways .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid is used as a model compound to study the behavior of isothiocyanates and their conjugates .
Biology: In biological research, it is investigated for its role in modulating cellular detoxification pathways and inducing phase II detoxifying enzymes .
Medicine: In medicine, 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid is studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by modulating cell cycle regulatory proteins and inducing apoptosis .
Industry: In the industrial sector, 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid is used in the development of functional foods and nutraceuticals due to its antioxidative and antitumor properties .
Mécanisme D'action
Target of Action
D,L-Sulforaphane-L-cysteine is a metabolite of Sulforaphane , a phytochemical found in cruciferous vegetables . It interacts with a wide range of proteins, some of which remain unidentified . One of the identified targets is nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is a crucial enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism .
Mode of Action
D,L-Sulforaphane-L-cysteine interacts with its targets, leading to various changes. For instance, it is strategically positioned at the entrance of the channel through which substrates enter NAMPT, bypassing the active site of the enzyme . By forming hydrogen bonds with residues K189, R349, and S275, D,L-Sulforaphane-L-cysteine establishes a linkage with NAMPT . This interaction mimics the behavior of a NAMPT activator (NAT), a known activating compound of this enzyme .
Biochemical Pathways
D,L-Sulforaphane-L-cysteine affects several biochemical pathways. It is a potent inducer of phase II detoxifying enzymes . The induction of these enzymes is mediated by the mitogen-activated protein kinase (MAPK) pathway . This compound also has potential antioxidative activity , which is expected due to similar behavior observed in other isothiocyanates .
Pharmacokinetics
It is known that after ingestion, sulforaphane undergoes metabolic transformation via the mercapturic acid pathway, involving its conjugation with glutathione . This initial conjugation paves the way for further biotransformation processes, leading to the generation of various metabolites such as sulforaphane-cysteine and sulforaphane-N-acetylcysteine .
Result of Action
The molecular and cellular effects of D,L-Sulforaphane-L-cysteine’s action are diverse. It has been extensively studied as a therapeutic compound due to its promising pharmacological effects such as anti-inflammatory, antitumoral, and antioxidant . For instance, it has been shown to inhibit the growth of epithelial ovarian cancer cells . It also induces a dose-dependent reduction in the viability of cancer cells .
Analyse Biochimique
Biochemical Properties
D,L-Sulforaphane-L-cysteine has been shown to interact with various enzymes, proteins, and other biomolecules. It is known to have significant preventive and therapeutic effects in different human cancers . Early studies have shown that D,L-Sulforaphane-L-cysteine scavenges oxygen radicals by increasing cellular defenses against oxidative damage, mainly through the induction of phase II detoxification enzymes by nuclear factor erythroid 2-related factor 2 (Nrf2) .
Cellular Effects
D,L-Sulforaphane-L-cysteine has a variety of effects on cells and cellular processes. It has been shown to induce cell-cycle arrest in the G2/M phase and dose-dependently induce intracellular ERK activation, autophagy, and α-tubulin downregulation . These effects of D,L-Sulforaphane-L-cysteine were reversed by inhibiting the ERK pathway .
Molecular Mechanism
The molecular mechanism of action of D,L-Sulforaphane-L-cysteine involves a complex signaling mechanism involving Bax activation, downregulation of IAP family proteins, and Apaf-1 induction in regulation of D,L-Sulforaphane-L-cysteine-induced cell death . It also includes induction of apoptotic pathway in tumor cells, inhibition of cell cycle progression, and suppression of tumor stem cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D,L-Sulforaphane-L-cysteine change over time. It has been shown that D,L-Sulforaphane-L-cysteine can decrease the incidence or burden of early-stage prostate cancer and well-differentiated cancer but not late-stage poorly differentiated cancer .
Dosage Effects in Animal Models
The effects of D,L-Sulforaphane-L-cysteine vary with different dosages in animal models. There is preclinical evidence that the oral administration of D,L-Sulforaphane-L-cysteine can decrease the incidence or burden of early-stage prostate cancer and well-differentiated cancer .
Metabolic Pathways
D,L-Sulforaphane-L-cysteine is involved in the mercapturic acid pathway, producing predominantly cysteinylglycine (SFN-CG), cysteine (SFN-Cys), and N-acetyl-cysteine conjugates (SFN-NAC), which are excreted in the urine .
Transport and Distribution
D,L-Sulforaphane-L-cysteine is transported and distributed within cells and tissues. It is known to have a longer half-life and better blood–brain barrier permeability than those of SFN .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid can be synthesized through the enzymatic hydrolysis of glucoraphanin by myrosinase . This process involves the cleavage of the thioglucoside linkage in glucoraphanin to produce D-glucose and unstable thiohydroxamate-O-sulfinate, which rearranges under neutral pH conditions to produce sulforaphane . The sulforaphane is then conjugated with L-cysteine to form 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid.
Industrial Production Methods: Industrial production of 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid involves the extraction of glucoraphanin from cruciferous vegetables such as broccoli, followed by enzymatic hydrolysis and subsequent conjugation with L-cysteine . Advanced extraction techniques such as high hydrostatic pressure extraction, solid-phase extraction, and microwave-assisted extraction are employed to increase the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions include various sulforaphane derivatives and conjugates, which are studied for their enhanced biological activities .
Comparaison Avec Des Composés Similaires
Sulforaphane: A natural isothiocyanate derived from cruciferous vegetables, known for its anticancer and antioxidative properties.
D,L-Sulforaphane N-Acetyl-L-cysteine: An orally active HDAC inhibitor and metabolite of sulforaphane with a longer half-life and better blood-brain barrier permeability.
Uniqueness: 2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid is unique due to its conjugated structure, which combines the properties of sulforaphane and L-cysteine. This conjugation enhances its biological activity and stability, making it a promising compound for therapeutic applications .
Propriétés
IUPAC Name |
2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMSTCTVNEOCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCNC(=S)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)

![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one](/img/structure/B1140205.png)

![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)





